molecular formula C5H6O3S2 B3281625 Thiophen-2-ylmethanesulfonic acid CAS No. 738538-33-5

Thiophen-2-ylmethanesulfonic acid

Cat. No.: B3281625
CAS No.: 738538-33-5
M. Wt: 178.2 g/mol
InChI Key: RWWAVVZIQWYEEU-UHFFFAOYSA-N
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Description

Thiophen-2-ylmethanesulfonic acid is an organic compound with the molecular formula C₅H₆O₃S₂. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophen-2-ylmethanesulfonic acid can be synthesized through various methods. One common approach involves the sulfonation of thiophene derivatives. The reaction typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . Another method involves the reaction of thiophene with methanesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the sulfonation of thiophene derivatives using sulfur trioxide or chlorosulfonic acid, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-ylmethanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acid derivatives, thiophene derivatives with different functional groups, and substituted thiophenes .

Mechanism of Action

The mechanism of action of thiophen-2-ylmethanesulfonic acid involves its interaction with molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to various therapeutic effects. For example, thiophene-based sulfonamides have been shown to inhibit carbonic anhydrase enzymes, which play a role in regulating pH and fluid balance in tissues . The sulfonic acid group enhances the compound’s ability to interact with these enzymes, leading to potent inhibitory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

thiophen-2-ylmethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWAVVZIQWYEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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